3-Bromo-N-isopropyl-2-methylaniline
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Overview
Description
3-Bromo-N-isopropyl-2-methylaniline, with the chemical formula C10H14BrN, is an organic compound. Its structure consists of a benzene ring substituted with a bromine atom, an isopropyl group (CH(CH3)2), and a methyl group (CH3). The compound’s molecular weight is approximately 228.13 g/mol .
Preparation Methods
Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:
N-isopropyl-2-methylaniline+Br2→this compound+HBr
Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.
Chemical Reactions Analysis
3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may act as a ligand for a specific receptor.
- In dye synthesis, it could participate in color-forming reactions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |
InChI Key |
RYQAUSASROKHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(C)C |
Origin of Product |
United States |
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